molecular formula C10H11FN2O B12356276 3-(2-Fluorophenyl)pyrazolidine-4-carbaldehyde

3-(2-Fluorophenyl)pyrazolidine-4-carbaldehyde

Cat. No.: B12356276
M. Wt: 194.21 g/mol
InChI Key: NZLFKABAFUYIIJ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of an acid catalyst can yield the pyrazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of the fluorophenyl group with a halogenated pyrazole in the presence of a palladium catalyst and a base.

    Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrazole is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and solvent recycling to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, particularly under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 3-(2-fluorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-fluorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It can be utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde depends on its application:

    In Medicinal Chemistry: It may act by interacting with specific enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby preventing substrate access.

    In Organic Reactions: It acts as a reactive intermediate, participating in various chemical transformations due to the presence of the reactive aldehyde and fluorophenyl groups.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(2-bromophenyl)-1H-pyrazole-4-carbaldehyde
  • 3-(2-methylphenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

The presence of the fluorine atom in 3-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs. This can influence its biological activity and its utility in synthetic applications.

Properties

Molecular Formula

C10H11FN2O

Molecular Weight

194.21 g/mol

IUPAC Name

3-(2-fluorophenyl)pyrazolidine-4-carbaldehyde

InChI

InChI=1S/C10H11FN2O/c11-9-4-2-1-3-8(9)10-7(6-14)5-12-13-10/h1-4,6-7,10,12-13H,5H2

InChI Key

NZLFKABAFUYIIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2F)C=O

Origin of Product

United States

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